molecular formula C18H27N3O4 B5586505 8-[(3,5-dimethylisoxazol-4-yl)carbonyl]-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

8-[(3,5-dimethylisoxazol-4-yl)carbonyl]-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Cat. No. B5586505
M. Wt: 349.4 g/mol
InChI Key: UYNNLDQMPXXEHN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar spirolinked compounds involves Michael addition reactions and cyclization reactions. For instance, Tsukamoto et al. (1995) described the synthesis of 2,8-dialkyl-1-oxa-2,8-diazaspiro[4.5]decan-3-ones, utilizing Michael addition of hydroxyurea or methylhydrazine to alpha, beta-unsaturated esters followed by a cyclization reaction, demonstrating a methodology that could be adapted for the target compound (Tsukamoto et al., 1995).

Molecular Structure Analysis

The molecular structure of related 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives has been studied extensively. These structures are characterized by their spiro-linked and diaza-containing frameworks, which contribute to their binding affinities and biological activities. For example, the presence of substituents at specific positions on the diazaspiro[4.5]decanone skeleton significantly influences their activity as muscarinic agonists (Tsukamoto et al., 1993).

Chemical Reactions and Properties

Chemical reactions involving the 1-oxa-3,8-diazaspiro[4.5]decan-2-one scaffold include substitutions and functional group modifications that impact the compound's pharmacological properties. For example, modifying the methyl group at N2 increases selectivity for M1 over M2 receptors but can result in the loss of agonistic activity, highlighting the delicate balance between structure and function in medicinal chemistry (Tsukamoto et al., 1995).

Future Directions

The future research directions could involve further studying the properties and potential applications of this compound. Given the interest in isoxazole derivatives in medicinal chemistry , this compound could potentially be explored for its biological activity.

properties

IUPAC Name

8-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-3-pentan-2-yl-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O4/c1-5-6-12(2)21-11-18(24-17(21)23)7-9-20(10-8-18)16(22)15-13(3)19-25-14(15)4/h12H,5-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYNNLDQMPXXEHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)N1CC2(CCN(CC2)C(=O)C3=C(ON=C3C)C)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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